molecular formula C12H24N2O2 B14550579 N,N'-(Ethane-1,2-diyl)bis(N-methylbutanamide) CAS No. 61797-15-7

N,N'-(Ethane-1,2-diyl)bis(N-methylbutanamide)

Cat. No.: B14550579
CAS No.: 61797-15-7
M. Wt: 228.33 g/mol
InChI Key: QBLSAOFATYXRQL-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methylbutanamide) is an organic compound characterized by the presence of two N-methylbutanamide groups connected by an ethane-1,2-diyl linker. This compound is part of the bis-amide family, known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylbutanamide) typically involves the reaction of ethane-1,2-diamine with N-methylbutanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

  • Dissolve ethane-1,2-diamine in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add N-methylbutanoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylbutanamide) can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methylbutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methylbutanamide) has

Properties

CAS No.

61797-15-7

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N-[2-[butanoyl(methyl)amino]ethyl]-N-methylbutanamide

InChI

InChI=1S/C12H24N2O2/c1-5-7-11(15)13(3)9-10-14(4)12(16)8-6-2/h5-10H2,1-4H3

InChI Key

QBLSAOFATYXRQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)CCN(C)C(=O)CCC

Origin of Product

United States

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